molecular formula C11H16ClN3 B596613 (S)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride CAS No. 184685-11-8

(S)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride

Cat. No. B596613
CAS RN: 184685-11-8
M. Wt: 225.72
InChI Key: CYUBREHSYAXDSI-PPHPATTJSA-N
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Description

Benzimidazole derivatives are a class of compounds that have a wide range of applications in medicinal chemistry. They are part of the core structure of many pharmaceuticals and have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For benzimidazole derivatives, the structure often consists of a fused benzene and imidazole ring .

Scientific Research Applications

DNA Interaction and Cellular Applications

  • Benzimidazole derivatives, including Hoechst 33258, are known for their strong binding to the minor groove of double-stranded B-DNA, showcasing specificity for AT-rich sequences. These derivatives are widely utilized as fluorescent DNA stains due to their efficient cellular penetration, providing crucial tools for chromosome and nuclear staining, flow cytometry, and analysis of nuclear DNA content values in plant cell biology. Additionally, their roles extend to radioprotectors and topoisomerase inhibitors, highlighting their potential in drug design and molecular biology research to understand DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Pharmacological Applications

  • Mannich base derivatives of benzimidazole play a significant role in medicinal chemistry, offering a broad spectrum of pharmacological activities including antibacterial, anthelmintic, antifungal, anti-inflammatory, antiviral, analgesic, and anti-convulsant effects. The versatility in their chemical composition enables the discovery of therapeutic agents with enhanced efficacy and reduced toxicity. This underlines the importance of synthesis and the varied biological activities of newly synthesized mannich bases of benzimidazole derivatives in the medical sector (Vasuki et al., 2021).

Anticancer Potential

  • Benzimidazole hybrids have been identified for their anticancer potential, acting through various mechanisms including DNA intercalation, functioning as alkylating agents, topoisomerases, DHFR enzymes, and tubulin inhibitors. The structural diversity of benzimidazole derivatives enables the synthesis of targeted molecules for anticancer therapy, demonstrating the scaffold's significant contribution to the development of novel therapeutic agents (Akhtar et al., 2019).

Synthetic and Structural Insights

  • The review of benzimidazole derivatives highlights their diverse chemical and pharmacological properties, including their application as antimicrobial, antiviral, and anticancer agents. The structural analysis and synthesis of these compounds offer insights into developing more potent drugs with better bioavailability and safety profiles, emphasizing the therapeutic importance of the benzimidazole nucleus in drug discovery and development (Brishty et al., 2021).

Future Directions

The study of benzimidazole derivatives is a dynamic field with potential for new discoveries. Future research may focus on the synthesis of new derivatives, the exploration of their biological activities, and their potential applications in medicinal chemistry .

properties

IUPAC Name

(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3.ClH/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11;/h3-7,10H,12H2,1-2H3,(H,13,14);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUBREHSYAXDSI-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C1=NC2=CC=CC=C2N1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(1H-Benzimidazol-2-YL)-2-methylpropylamine hydrochloride

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